4-Amino-3,5-dichlorobenzaldehyde
Overview
Description
4-Amino-3,5-dichlorobenzaldehyde is a chemical compound with the molecular formula C7H5Cl2NO . It is used as a starting reagent during the synthesis of β-aryl-β-amino acid enantiomers .
Synthesis Analysis
The synthesis of 4-Amino-3,5-dichlorobenzaldehyde involves the Knovenegal reaction of different salicylaldehydes and malanonitrile in the presence of TMG base .Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-dichlorobenzaldehyde can be analyzed using various techniques such as NMR and X-Ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 4-Amino-3,5-dichlorobenzaldehyde are complex and can involve multiple steps .Physical And Chemical Properties Analysis
4-Amino-3,5-dichlorobenzaldehyde appears as a white to slightly yellow fluffy powder . More detailed physical and chemical properties can be obtained through further analysis .Scientific Research Applications
Corrosion Inhibition Properties
4-Amino-3,5-dichlorobenzaldehyde derivatives have been extensively studied for their corrosion inhibition properties. For instance, the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), a compound closely related to 4-Amino-3,5-dichlorobenzaldehyde, has demonstrated significant corrosion inhibition efficiency on mild steel in acidic environments (Bentiss et al., 2009). Another study highlighted the effectiveness of 3,5-disubstituted-4-amino-1,2,4-triazoles as corrosion inhibitors in acidic media, supporting the potential application of similar compounds in protecting metals against corrosion (Elbelghiti et al., 2016).
Synthesis of Schiff Bases and Crystal Structures
The reaction of compounds like 4-Amino-3,5-dichlorobenzaldehyde with various aldehydes under specific conditions can lead to the formation of Schiff bases, as shown in a study involving similar compounds (Tabatabaee et al., 2006). These Schiff bases have been characterized through various spectroscopic techniques, revealing detailed insights into their crystal structures and potential applications in various fields, including materials science and pharmaceuticals.
Antimicrobial Activities
Some derivatives of 4-Amino-3,5-dichlorobenzaldehyde have been explored for their antimicrobial properties. For example, a study synthesized novel isoxazole derivatives incorporating 4-methylthiobenzaldehyde, showing promising results in antimicrobial activities (JagadeeshPrasad et al., 2015). This suggests that similar compounds derived from 4-Amino-3,5-dichlorobenzaldehyde might also exhibit useful antimicrobial properties.
Bio-Catalysts and Enzyme Immobilization
Though not directly involving 4-Amino-3,5-dichlorobenzaldehyde, research on glutaraldehyde, a compound with similar functional groups, indicates potential in bio-catalyst design and enzyme immobilization. This compound has been used extensively in increasing enzyme rigidity and preventing subunit dissociation in multimeric enzymes (Barbosa et al., 2014). Such studies open avenues for the exploration of similar applications in compounds related to 4-Amino-3,5-dichlorobenzaldehyde.
Spectrophotometric Methods in Pharmaceutical Analysis
4-Amino-3,5-dichlorobenzaldehyde and its derivatives can also be significant in pharmaceutical analysis. For instance, spectrophotometric methods have been developed for determining amino heterocyclic donors, including compounds similar to 4-Amino-3,5-dichlorobenzaldehyde, in various pharmaceutical preparations (Al-Attas et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-amino-3,5-dichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXVGKWQBEJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561114 | |
Record name | 4-Amino-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dichlorobenzaldehyde | |
CAS RN |
62909-66-4 | |
Record name | 4-Amino-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3,5-dichlorobenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FXF6F7QG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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